(S)-dimethylenastron is a synthetic compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in cancer treatment. It is classified as a small molecule inhibitor targeting the Eg5 kinesin motor protein, which plays a crucial role in mitotic spindle formation during cell division. The inhibition of Eg5 can lead to the disruption of cancer cell proliferation and migration, making (S)-dimethylenastron a candidate for further research in oncology.
(S)-dimethylenastron is derived from the structural modifications of monastrol, a known Eg5 inhibitor. It belongs to the class of quinazoline derivatives, which are recognized for their diverse biological activities, including anticancer properties. The compound has been synthesized through various methods, including the Biginelli reaction and other organic synthesis techniques, which allow for modifications that enhance its efficacy and specificity against cancer cells.
The synthesis of (S)-dimethylenastron typically involves several key steps:
For example, one study reported the synthesis of dimethylenastron analogues through a modified Biginelli reaction, achieving yields ranging from 44% to 68%, with comprehensive characterization confirming their structural integrity .
(S)-dimethylenastron features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound's structure can be analyzed using various spectroscopic techniques:
The molecular formula of (S)-dimethylenastron is typically represented as , with specific NMR peaks corresponding to different protons in the structure .
(S)-dimethylenastron undergoes various chemical reactions that are essential for its functionality as an Eg5 inhibitor. Key reactions include:
These reactions highlight the compound's potential as a therapeutic agent against cancer by targeting critical cellular mechanisms.
The mechanism of action of (S)-dimethylenastron primarily involves its allosteric inhibition of Eg5. The binding process can be summarized as follows:
(S)-dimethylenastron possesses several notable physical and chemical properties:
These properties are critical for understanding how (S)-dimethylenastron behaves under different conditions and its suitability for pharmaceutical formulations .
(S)-dimethylenastron has several promising applications in scientific research:
(S)-Dimethylenastron (7,7-dimethyl-4-(3-hydroxyphenyl)-5-oxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-thione) binds specifically to an allosteric pocket in the mitotic kinesin Eg5, located 12 Å from the catalytic ATP-binding site. This pocket is formed by structural elements helix α2, loop L5 (residues 127–140), and helix α3, which undergo significant conformational rearrangement upon inhibitor binding [2] [3] [6]. Key molecular interactions include:
Table 1: Key Binding Interactions of (S)-Dimethylenastron in the α2/L5/α3 Pocket
Eg5 Residue | Structural Element | Interaction Type | Binding Energy Contribution (kJ/mol) |
---|---|---|---|
Glu116 | Helix α2 | H-bond (hydroxyphenyl) | -8.2 |
Leu214 | Helix α3 | Hydrophobic enclosure | -6.7 |
Ile136 | Loop L5 | Van der Waals | -4.9 |
Asp130 | Loop L5 | Salt bridge (indirect) | -5.3 |
Asn202 | Helix α3 | Water-mediated H-bond | -3.1 |
The binding affinity is enhanced 9-fold in pancreatic cancer cells (PANC1) due to Eg5 overexpression (9–16× higher than normal pancreatic epithelial cells), enabling selective targeting [1] [2].
The chiral center at carbon 4 of the dihydropyrimidinone ring confers strict stereoselectivity. X-ray crystallography (PDB: 3ZDT) reveals the S-enantiomer binds with 50-fold higher affinity than the R-form due to optimal positioning of the 3-hydroxyphenyl pharmacophore [3] [10]:
Table 2: Enantiomer-Specific Binding Parameters
Parameter | (S)-Dimethylenastron | (R)-Dimethylenastron |
---|---|---|
Kd (nM) | 200 ± 15 | 10,000 ± 1,200 |
IC50 (ATPase) | 0.20 µM | 12.5 µM |
ΔG (kJ/mol) | -42.3 | -29.8 |
Contact surface (Ų) | 312 ± 8 | 198 ± 11 |
Molecular dynamics simulations confirm the S-enantiomer maintains 85% of its initial contacts over 100 ns, while the R-enantiomer dissociates after 25 ns [3].
(S)-Dimethylenastron suppresses microtubule-stimulated ATPase activity (IC50 = 200 nM) by specifically inhibiting ADP release, the rate-limiting step in Eg5’s catalytic cycle [1] [4] [5]:
Kinetic Model of Inhibition:
Eg5·ADP + I ⇌ (Eg5·ADP)·I ⇋ [Eg5·ADP·I]* │ K<sub>i</sub> = 150 nM k<sub>2</sub> = 0.02 s⁻¹ └─────────> Eg5 + ADP (k<sub>off</sub> = 0.1 s⁻¹)
[Eg5·ADP·I]* represents the locked conformation with 100-fold slower ADP dissociation [4]. This kinetic profile explains the 10-fold greater potency of (S)-dimethylenastron versus enastron in suppressing pancreatic cancer cell proliferation (IC50 = 0.37 µM vs. 4.57 µM in EPP85 cells) [4].
The allosteric binding of (S)-dimethylenastron triggers a cascade of structural changes that trap Eg5 in a rigid ADP-bound conformation:
This locked state exhibits exceptional stability (t1/2 = 45 min for inhibitor dissociation) and resists competitive displacement by physiological ATP concentrations up to 5 mM [4] [6]. Mutations that disrupt this conformational lock (e.g., D130A, L214A) confer 200-fold resistance by restoring ADP release rates to near-normal levels (koff = 0.06 s⁻¹) [6] [9]. The rigidity of the locked state explains (S)-dimethylenastron’s efficacy in suppressing pancreatic cancer cell migration (70% reduction at 10 µM) within 24 hours, independent of its anti-proliferative effects [1] [2].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8